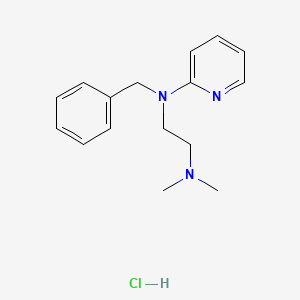

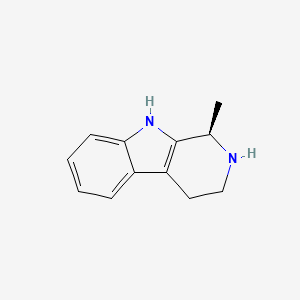

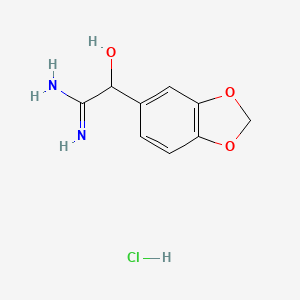

![molecular formula C15H12O2 B3421803 3-([1,1'-Biphenyl]-3-yl)acrylic acid CAS No. 229006-83-1](/img/structure/B3421803.png)

3-([1,1'-Biphenyl]-3-yl)acrylic acid

Overview

Description

“3-([1,1’-Biphenyl]-3-yl)acrylic acid” is also known as “4-Phenylcinnamic acid”, “p-Phenylcinnamic acid”, “(E)-3-([1,1’-biphenyl]-4-yl)acrylic acid”, and “(2E)-3-(4-phenylphenyl)prop-2-enoic acid” among others . It is a solid compound with a molecular weight of 224.2546 and a formula of C15H12O2 .

Synthesis Analysis

The synthesis of acrylic acid derivatives, such as “3-([1,1’-Biphenyl]-3-yl)acrylic acid”, can be carried out via free radical polymerization using sodium persulphate . Another method involves the activity of ferulic acid decarboxylase (FDC1) on cinnamic acid, a metabolic intermediate of the shikimate pathway .Molecular Structure Analysis

The molecule was optimized at STO-3G basis set using Density Functional Theory (DFT/B3LYP). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the frontier orbitals were obtained using DFT .Chemical Reactions Analysis

The addition intermediates of IM1 (ClCH2CHCOOH) and IM2 (CH2CHClCOOH) are found to be dominant. The secondary reactions of IM1 and IM2 have been discussed in the presence of O3, O2, NO, and NO2 .Physical And Chemical Properties Analysis

The relative density of acrylic acid is 1.0511. It has a melting point of 13.5 °C and a boiling point of 141.6 °C .Scientific Research Applications

Polymer Chemistry and Material Science

Research into the structural and electronic properties of polythiophene derivatives, including those related to 3-([1,1'-Biphenyl]-3-yl)acrylic acid, has been conducted. Studies have focused on the synthesis and analysis of these polymers, exploring their potential applications in material science and technology. For instance, poly(3-thiophen-3-yl-acrylic acid), a polythiophene derivative, shows promise due to its solubility in polar solvents and its interesting structural and electronic properties, which are consistent with quantum mechanical calculations (Bertran et al., 2008). Additionally, the study of the polymer poly(3-thiophen-3-yl-acrylic acid methyl ester) highlights its potential applications due to its solubility and electronic properties (Bertran et al., 2007).

Solar Cell Applications

Molecular engineering of organic sensitizers for solar cell applications is another important area of research. Novel organic sensitizers, including compounds related to 3-([1,1'-Biphenyl]-3-yl)acrylic acid, havebeen engineered and synthesized for use in solar cells. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, contributing to the development of more efficient solar cells (Kim et al., 2006). The synthesis of similar compounds and their use in dye-sensitized solar cells have been explored, focusing on the relationship between molecular structure and solar-to-electrical energy conversion efficiency (Qin et al., 2007).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of novel compounds derived from biphenyl, such as acrylates and methacrylates. These studies are significant in understanding the physicochemical characteristics of these compounds, which could have various practical applications (Baskar & Subramanian, 2011). The development of new synthetic methods for creating 3-(biphenyl)acrylates also contributes to the expansion of available materials for various chemical and industrial processes (Hashim, Poulose, & Thiemann, 2020).

Biomedical Applications

In the biomedical field, the development of polymers with antibacterial and antifungal properties has been researched. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds show promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Luminescent Properties and Photomechanical Applications

The study of luminescent properties of certain derivatives of acrylic acid, including terbium-doped poly(acrylic acid), opens up possibilities for their use in optical materials and devices [(Flores, Caldino, & Arroyo, 2006)](https://consensus.app/papers/luminescence-properties-terbium-doped-acid-containing-flores/9298da1b1b725b65855fe21d749f48b6/?utm_source=chatgpt). Additionally, the development of photomechanical organic microcrystals, like those derived from (E)-3-(Anthracen-9-yl)acrylic acid, demonstrates the potential for advanced materials capable of undergoing photoinduced transformations (Al‐Kaysi et al., 2015).

Electronics and Sensor Applications

Research in organic field-effect transistors (OFETs) has also incorporated poly(acrylic acid), showcasing its use in gating polythiophene-based OFETs. These developments are significant for the electronics industry, particularly in creating flexible substrate-based devices (Dumitru et al., 2013). In addition, the synthesis of specific acrylic acid derivatives for the electrochemical detection of certain biomolecules demonstrates the versatility of these compounds in sensor technologies (Mohammadi, Beitollahi, & Fadaeian, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(3-phenylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQNPVHFBDPNNA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-Biphenyl]-3-yl)acrylic acid | |

CAS RN |

229006-83-1 | |

| Record name | (2E)-3-(3-phenylphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.